molecular formula C24H18ClN3O3 B4553662 METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

Cat. No.: B4553662
M. Wt: 431.9 g/mol
InChI Key: HOBIODHEGUVRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a useful research compound. Its molecular formula is C24H18ClN3O3 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-({[8-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate is 431.1036691 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Theoretical Studies

A foundational study by Schneider et al. (2006) on cationic pyridinylidene and quinolinylidene complexes, related in structure to the compound , emphasized their potential in understanding metal-organic interactions. These compounds were analyzed through NMR and X-ray crystallography to confirm their structural configurations and to differentiate between standard imidazolylidene complexes and those classified as remote N-heterocyclic carbene (rNHC) types. The latter showed significantly stronger, mainly electrostatic, bonds with metals, highlighting their potential in catalysis and materials science (Schneider et al., 2006).

Crystallography and Molecular Structure

Zhang and Zhao (2010) focused on "Methyl 4-isonicotinamidobenzoate monohydrate," a compound structurally similar to the one . They synthesized it through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride. The study detailed its planar structure and double-chain ribbon-like formation in crystals via hydrogen bonding, contributing to our understanding of molecular interactions and crystal engineering (Zhang & Zhao, 2010).

Synthesis of Quinoline Derivatives

Kozlov and Basalaeva (2003) reported on the synthesis of 3-aryl-1-methylbenzo[f]quinolines via a three-component condensation, which is relevant due to the structural similarities with the compound of interest. This method offers a pathway to various quinoline derivatives, potentially useful in developing new materials or as intermediates in organic synthesis (Kozlov & Basalaeva, 2003).

Properties

IUPAC Name

methyl 3-[(8-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-14-8-9-15(24(30)31-2)11-20(14)28-23(29)18-12-21(16-5-4-10-26-13-16)27-22-17(18)6-3-7-19(22)25/h3-13H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIODHEGUVRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Reactant of Route 5
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.